molecular formula C13H16FNO4S B2562133 Benzyl 3-(fluorosulfonyl)piperidine-1-carboxylate CAS No. 2090266-39-8

Benzyl 3-(fluorosulfonyl)piperidine-1-carboxylate

Cat. No.: B2562133
CAS No.: 2090266-39-8
M. Wt: 301.33
InChI Key: FXCSJBDQSBGTEV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Benzyl 3-(fluorosulfonyl)piperidine-1-carboxylate typically involves the reaction of piperidine derivatives with fluorosulfonyl reagents. The process may include steps such as nucleophilic substitution and esterification . Specific reaction conditions, such as temperature, solvent, and catalysts, can vary depending on the desired yield and purity.

Chemical Reactions Analysis

Types of Reactions: Benzyl 3-(fluorosulfonyl)piperidine-1-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acids, while reduction can produce alcohols or amines .

Scientific Research Applications

Chemistry: In chemistry, Benzyl 3-(fluorosulfonyl)piperidine-1-carboxylate is used as a building block for synthesizing more complex molecules. It is valuable in the development of new synthetic methodologies and the study of reaction mechanisms .

Biology: The compound is used in biological research to study enzyme interactions and receptor binding. It serves as a probe to investigate the biochemical pathways involving piperidine derivatives .

Medicine: In medicinal chemistry, this compound is explored for its potential therapeutic applications. It is studied for its role in drug design and development, particularly in targeting specific enzymes and receptors .

Industry: The compound finds applications in the pharmaceutical industry for the synthesis of active pharmaceutical ingredients (APIs). It is also used in the production of specialty chemicals and intermediates .

Mechanism of Action

The mechanism of action of Benzyl 3-(fluorosulfonyl)piperidine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes and receptors. The fluorosulfonyl group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modulation of their activity . The piperidine ring provides structural stability and enhances binding affinity to the target molecules .

Comparison with Similar Compounds

  • Benzyl 3-(fluorosulfonyl)methylpiperidine-1-carboxylate
  • Piperidine derivatives with different substituents

Comparison: Benzyl 3-(fluorosulfonyl)piperidine-1-carboxylate is unique due to its specific fluorosulfonyl group, which imparts distinct chemical reactivity and biological activity. Compared to other piperidine derivatives, it offers enhanced binding affinity and selectivity for certain molecular targets . This makes it a valuable compound for research and development in various scientific fields .

Properties

IUPAC Name

benzyl 3-fluorosulfonylpiperidine-1-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16FNO4S/c14-20(17,18)12-7-4-8-15(9-12)13(16)19-10-11-5-2-1-3-6-11/h1-3,5-6,12H,4,7-10H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FXCSJBDQSBGTEV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CN(C1)C(=O)OCC2=CC=CC=C2)S(=O)(=O)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16FNO4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

301.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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